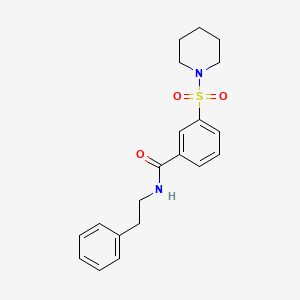![molecular formula C12H18N2O3S B3609003 3-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B3609003.png)
3-[(dimethylamino)sulfonyl]-N-isopropylbenzamide
Descripción general
Descripción
3-[(dimethylamino)sulfonyl]-N-isopropylbenzamide (also known as DASB) is a chemical compound that has been widely used in scientific research for its ability to bind to the serotonin transporter (SERT) in the brain. SERT is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By binding to SERT, DASB can be used to study the function and regulation of this important protein, as well as its role in various neurological and psychiatric disorders.
Mecanismo De Acción
DASB binds specifically to the SERT protein in the brain, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have a variety of effects on neuronal function and behavior. The exact mechanism of action of DASB is still being studied, but it is believed to involve a complex interplay between SERT, serotonin, and other neurotransmitters.
Biochemical and Physiological Effects
DASB has been shown to have a number of biochemical and physiological effects on the brain and nervous system. For example, it has been shown to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety and depression. DASB has also been shown to affect other neurotransmitters, such as dopamine and norepinephrine, which can have additional effects on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASB has several advantages as a research tool, including its high selectivity for SERT and its ability to bind to SERT in living cells and tissues. However, there are also several limitations to its use, including its relatively low affinity for SERT compared to other ligands, and the fact that it can be difficult to synthesize and purify.
Direcciones Futuras
There are many potential future directions for research involving DASB and SERT. For example, researchers may continue to explore the role of SERT in various neurological and psychiatric disorders, and investigate new drugs that can modulate SERT function. Additionally, new techniques for imaging and studying SERT in living cells and tissues may be developed, which could provide new insights into its function and regulation. Finally, researchers may continue to refine the synthesis and purification methods for DASB, in order to improve its selectivity and potency as a research tool.
Aplicaciones Científicas De Investigación
DASB has been used extensively in scientific research to study the function and regulation of SERT in the brain. This includes studies on the role of SERT in depression, anxiety, and other psychiatric disorders. DASB has also been used to study the effects of various drugs on SERT function, as well as the impact of genetic mutations on SERT expression and regulation.
Propiedades
IUPAC Name |
3-(dimethylsulfamoyl)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)13-12(15)10-6-5-7-11(8-10)18(16,17)14(3)4/h5-9H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADHWQPCUCOGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-dichloro-N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3608945.png)
![2-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3608946.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3608949.png)

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3608958.png)


![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3608981.png)
![3-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3608982.png)
![N-(3-fluorophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3608985.png)
![5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3609010.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3609012.png)